molecular formula C13H14N4O2 B2438385 (E)-N'-(4-hydroxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide CAS No. 1402548-52-0

(E)-N'-(4-hydroxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide

Cat. No. B2438385
CAS RN: 1402548-52-0
M. Wt: 258.281
InChI Key: WIJIPMXCPALZTL-OVCLIPMQSA-N
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Description

“(E)-N’-(4-hydroxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a hydroxybenzylidene group and an acetohydrazide group.


Molecular Structure Analysis

The compound contains an imidazole ring, which is a five-membered heterocyclic moiety. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Imidazole derivatives show a broad range of chemical and biological properties, making them important in the development of new drugs .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Antitumor Activity

(E)-N'-(4-hydroxybenzylidene)-2-(2-methyl-1H-imidazol-1-yl)acetohydrazide derivatives have shown significant potential in antitumor applications. Studies have synthesized various acetohydrazide derivatives and evaluated their in vitro antitumor activities. Notably, compounds with hydroxyl groups at specific positions displayed promising anticancer activity. For instance, derivatives like N′-(2,4-dihydroxybenzylidene)-2-(2-((p-tolyloxy)methyl)-1H-benzo[d]imidazol-1-yl)acetohydrazide demonstrated excellent antitumor activity against multiple cancer cells, including A549, MDA-MB-231, A375, and HCT116. The research underscores the importance of hydroxyl placement in enhancing inhibitory activity against cancer cells (Li et al., 2014).

Antioxidant Properties

Another application of these compounds is in the domain of antioxidants. Novel derivatives of this compound have been synthesized and tested for their antioxidant capabilities. These tests included evaluating their ability to inhibit lipid peroxidation and ethoxyresorufin O-deethylase (EROD) activity, as well as assessing their free radical scavenging capacities. The findings revealed that certain compounds exhibited significant antioxidant activities, highlighting their potential utility in contexts where oxidative stress is a concern (Alp et al., 2015).

Lipase and α-Glucosidase Inhibition

Additionally, derivatives of this compound have been explored for their potential in inhibiting lipase and α-glucosidase, enzymes implicated in metabolic disorders. The synthesized compounds were subjected to screening for their inhibitory activities against these enzymes. Among them, certain derivatives exhibited potent anti-lipase and anti-α-glucosidase activities, suggesting a potential role in managing conditions like obesity and diabetes (Bekircan et al., 2015).

Xanthine Oxidase Inhibition

Moreover, studies have been conducted on the inhibition of xanthine oxidase, an enzyme involved in purine metabolism and related diseases such as gout. A series of hydrazones, including derivatives of (E)-N'-(4-hydroxybenzylidene), demonstrated effective xanthine oxidase inhibitory activities. This indicates their potential application in the treatment of conditions associated with excessive uric acid production (Xue et al., 2022).

Antimicrobial Activity

Furthermore, the antimicrobial properties of these compounds have been explored. Derivatives of (E)-N'-(4-hydroxybenzylidene) have been synthesized and tested for their activity against various microbial strains. The results suggest their potential utility as novel antimicrobial agents, providing a basis for further investigation in this field (Khairwar et al., 2021).

Future Directions

The development of new drugs that overcome antimicrobial resistance (AMR) problems is necessary . Imidazole derivatives, due to their broad range of chemical and biological properties, are being studied for their potential in this area .

properties

IUPAC Name

N-[(E)-(4-hydroxyphenyl)methylideneamino]-2-(2-methylimidazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2/c1-10-14-6-7-17(10)9-13(19)16-15-8-11-2-4-12(18)5-3-11/h2-8,18H,9H2,1H3,(H,16,19)/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIJIPMXCPALZTL-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CC(=O)NN=CC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC=CN1CC(=O)N/N=C/C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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